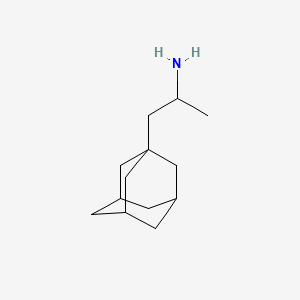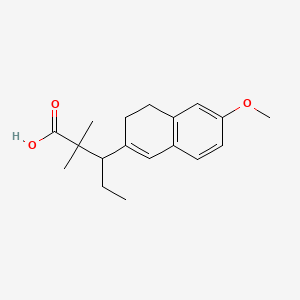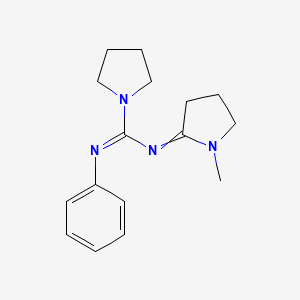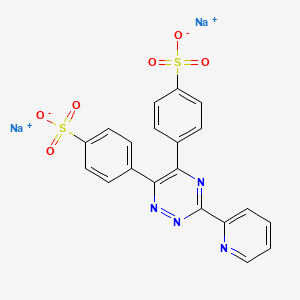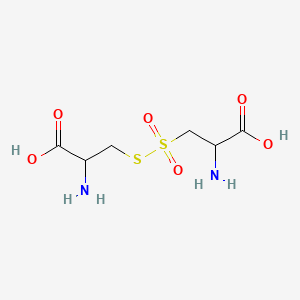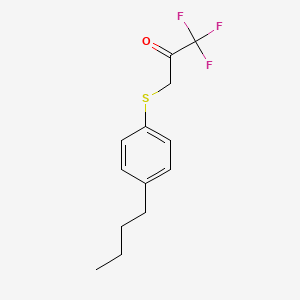
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one is an organic compound that features a trifluoromethyl group, a butyl-substituted phenylthio group, and a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one typically involves the reaction of 2-propanone with 4-butylphenylthiol in the presence of a trifluoromethylating agent. Common reaction conditions include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of the 2-propanone. The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylthio group can form covalent bonds with nucleophilic amino acid residues in proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 3-((4-methylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with a methyl group instead of a butyl group.
2-Propanone, 3-((4-ethylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with an ethyl group instead of a butyl group.
2-Propanone, 3-((4-propylphenyl)thio)-1,1,1-trifluoro-: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of 3-(4'-Butylphenylthio)-1,1,1-trifluoropropan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially enhancing the compound’s interaction with hydrophobic targets in biological systems.
Propriétés
Numéro CAS |
99541-30-7 |
|---|---|
Formule moléculaire |
C13H15F3OS |
Poids moléculaire |
276.32 g/mol |
Nom IUPAC |
3-(4-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C13H15F3OS/c1-2-3-4-10-5-7-11(8-6-10)18-9-12(17)13(14,15)16/h5-8H,2-4,9H2,1H3 |
Clé InChI |
MVODFEYTKNQFJM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)SCC(=O)C(F)(F)F |
SMILES canonique |
CCCCC1=CC=C(C=C1)SCC(=O)C(F)(F)F |
Synonymes |
3-(4'-butylphenylthio)-1,1,1-trifluoropropan-2-one BPTFP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



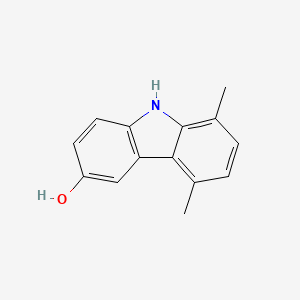
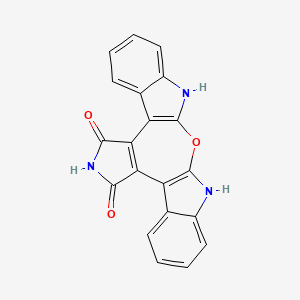
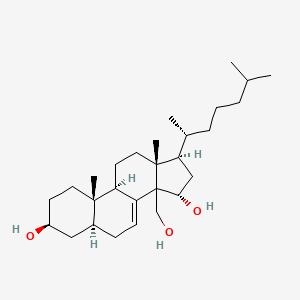
![2-amino-N-[5-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1204860.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi](/img/structure/B1204861.png)
![Bis[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] hydrogen phosphate](/img/structure/B1204862.png)
